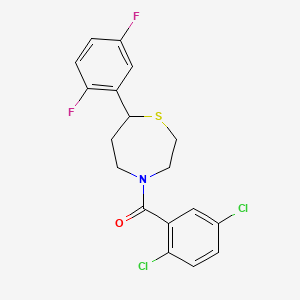
(2,5-Dichlorophenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dichlorophenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C18H15Cl2F2NOS and its molecular weight is 402.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2,5-Dichlorophenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a member of the thiazepane family and has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C16H13Cl2F2N with a molecular weight of approximately 346.19 g/mol. The structure features a thiazepane ring substituted with dichloro and difluoro phenyl groups, contributing to its unique biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogen substituents often enhances the lipophilicity and membrane permeability, which is crucial for antimicrobial efficacy.
-
CNS Activity
- Research suggests that thiazepane derivatives can interact with neurotransmitter systems in the central nervous system (CNS). They may act as modulators of GABAergic and serotonergic pathways, potentially offering therapeutic effects in anxiety and depression.
-
Anticancer Potential
- Some derivatives of thiazepanes have shown promise in preclinical models for various cancers. They may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptosis-related factors.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Receptor Binding : Similar compounds have been shown to bind selectively to G-protein coupled receptors (GPCRs), influencing various signaling pathways.
- Enzyme Inhibition : Thiazepane derivatives may inhibit specific enzymes involved in metabolic pathways related to disease processes.
Case Studies and Research Findings
A summary of relevant studies is presented below:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations. |
| Study 2 | Explored CNS effects in animal models; exhibited anxiolytic-like effects in behavioral tests. |
| Study 3 | Evaluated anticancer activity; demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
属性
IUPAC Name |
(2,5-dichlorophenyl)-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F2NOS/c19-11-1-3-15(20)13(9-11)18(24)23-6-5-17(25-8-7-23)14-10-12(21)2-4-16(14)22/h1-4,9-10,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJJCCQBVPKSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














